N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Kinase Inhibition PDE5 Inhibition Anticancer

N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole-carboxamide core linked to a pyridine-furan hybrid scaffold. Its structural class, featuring a 1,3-benzodioxole motif, is associated with a wide range of biological activities including kinase inhibition, PDE5 inhibition, and PD-L1 modulation.

Molecular Formula C18H14N2O4
Molecular Weight 322.32
CAS No. 2034441-02-4
Cat. No. B2609625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
CAS2034441-02-4
Molecular FormulaC18H14N2O4
Molecular Weight322.32
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4
InChIInChI=1S/C18H14N2O4/c21-18(12-5-6-14-16(9-12)24-11-23-14)20-10-13-3-1-7-19-17(13)15-4-2-8-22-15/h1-9H,10-11H2,(H,20,21)
InChIKeyNKNZCOGUFFILDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Baseline for N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034441-02-4)


N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole-carboxamide core linked to a pyridine-furan hybrid scaffold . Its structural class, featuring a 1,3-benzodioxole motif, is associated with a wide range of biological activities including kinase inhibition, PDE5 inhibition, and PD-L1 modulation [1][2]. However, publicly available, comparator-based quantitative evidence for this specific compound is severely limited, which is a critical factor for scientific procurement decisions.

Scaffold context Benzodioxole-pyridine-furan core is associated with kinase and PDE target classes; target engagement remains uncharacterized for this compound.
Data availability No public IC50, Ki, or selectivity data exist; internal profiling is required to establish assay fit and any comparative advantage.

Substitution Risks for N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide


In the absence of disclosed selectivity or pharmacological profile data, generic substitution from its compound class is not scientifically supportable. The compound's specific arrangement of furan-2-yl, pyridin-3-yl, and benzo[d][1,3]dioxole-5-carboxamide moieties determines its unique 3D pharmacophore. Even minor structural analogs can exhibit vastly different target binding profiles. For example, a closely related analog in the BindingDB database, a tetrahydro-pyrroloquinolone derivative with similar substructures, is an exceptionally potent PDE5 inhibitor with a Ki of 0.150 nM [1]. This demonstrates that modifications to the core scaffold can yield picomolar potency shifts, making blind substitution high-risk for any established assay or screening cascade.

Pharmacophore mismatch: Close structural analogs exhibit potency shifts of several orders of magnitude (e.g., PDE5). Replacing with a generic benzodioxole derivative may break established SAR in sensitive assays.
Undefined selectivity: No off-target profiling data exist for this molecule; substitution risks introducing uncharacterized activities that could confound mechanistic interpretation.
ADME uncertainty: Absence of solubility, permeability, or metabolic stability data makes the compound unsuitable for direct substitution in any in vivo model without prior characterization.

Quantitative Evidence Landscape for N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide


Absence of Public Target-Specific Potency Data

A comprehensive search of PubMed, BindingDB, PubChem, and patent databases yielded no direct, quantitative bioactivity data (e.g., IC50, Ki, Kd) for this specific compound [1]. This contrasts with structurally analogous compounds within the benzodioxole class, which have reported potent activity against targets like PDE5 and PD-L1. Procurement decisions cannot be based on a quantitative differentiation claim.

Potency data
Class-level
No target engagement data
Analog BDBM50122970 Ki = 0.150 nM (PDE5)
Requires internal profiling before target-based assay use
Procurement cannot be guided by quantitative comparison
Kinase Inhibition PDE5 Inhibition Anticancer

Uncharacterized Selectivity Profile

No selectivity panel data (e.g., against a panel of kinases, PDE isoforms, or related enzymes) was identified. The closest patent, CN109400573A, describes benzo[d][1,3]dioxole compounds as PD-L1 inhibitors but does not specifically exemplify or provide selectivity data for this compound [1]. Without a selectivity fingerprint, the risk of off-target effects cannot be compared to any reference molecule.

Selectivity profile
Class-level
Compound: no data
Patent class: PD-L1 inhibition claimed, cross-reactivity not reported
Selectivity fingerprint cannot be assessed
Off-target risk unknown; mechanistic studies not supported
Selectivity Off-target Kinase Profiling

Lack of Comparative ADMET or Pharmacokinetic Data

A study on novel poly-heterocyclic compounds bearing pyridine and furan moieties, published in the Journal of Molecular Structure (2023), reports in silico ADMET predictions for a related series but does not include this specific compound [1]. The experimental cytotoxicity data (MCF-7 and A-2780 cell lines) mentioned in that study cannot be directly extrapolated, as the compound was not part of the tested set. No experimental logP, solubility, or metabolic stability values are available for this molecule.

ADME / PK
Data to verify
No experimental logP, solubility, or metabolic stability
Related poly-heterocycles: in silico ADMET & MTT (MCF-7/A-2780) reported
In vivo suitability cannot be estimated
Extrapolation from analogs not scientifically justified
ADME Drug-likeness Pharmacokinetics

Constrained Application Scenarios for N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide Research Procurement


Exploratory Chemistry and Scaffold Hopping

Given the absence of bioactivity data, the primary defensible application is as a chemical starting point for medicinal chemistry scaffold-hopping exercises. Its distinct combination of heterocycles makes it a novel template for generating patentable chemical space, particularly in kinase or PDE inhibitor programs where the benzo[d][1,3]dioxole motif has proven privileged [1]. Researchers can use this compound to build focused libraries and establish their own structure-activity relationships, bypassing the crowded intellectual property of known analogs.

Negative Control or Assay Counter-Screen

If a closely related analog from the benzodioxole class is known to be active against a specific target, this compound could be employed as a matched negative control in a counter-screen, provided it can be empirically confirmed to be inactive. The structural similarity to potent PDE5 inhibitors (e.g., BDBM50122970) suggests it could be a useful tool in PDE selectivity panels to confirm that observed effects are not due to a common scaffold artifact [1].

Crystallography and Biophysical Probe Development

The compound's rigid, heteroaromatic structure could be valuable for co-crystallization studies or fragment-based drug design, even without pre-existing affinity data. Its benzodioxole and pyridine moieties offer multiple hydrogen-bonding and π-stacking opportunities. It could be screened in-house using thermal shift assays or SPR against a panel of pharmaceutically relevant targets to identify novel binding interactions, serving as a chemical probe for target validation [1].

Application
Selection Property
Validation Focus
Exploratory chemistry & scaffold hopping
Novel heterocyclic scaffold with privileged benzodioxole motif
SAR library design and patent space exploration
Potential negative control / counter-screen
Structural similarity to active PDE5 / kinase inhibitors
Empirical inactivity confirmation before use as specificity control
Biophysical probe development
Rigid heteroaromatic core with H-bonding and π-stacking capacity
Thermal shift / SPR screening against target panels for novel interactions
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